molecular formula C12H20N2O2 B1373084 Butyl 2-(4-cyanopiperidin-1-yl)acetate CAS No. 1457358-72-3

Butyl 2-(4-cyanopiperidin-1-yl)acetate

Cat. No.: B1373084
CAS No.: 1457358-72-3
M. Wt: 224.3 g/mol
InChI Key: YCRSJYPMBDRMTL-UHFFFAOYSA-N
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Description

Butyl 2-(4-cyanopiperidin-1-yl)acetate is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.3 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-cyanopiperidin-1-yl)acetate typically involves the reaction of butyl acetate with 4-cyanopiperidine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-cyanopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Butyl 2-(4-cyanopiperidin-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-(4-cyanopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Butyl 2-(4-cyanopiperidin-1-yl)acetate include:

  • Butyl 2-(4-cyanopiperidin-1-yl)propanoate
  • Butyl 2-(4-cyanopiperidin-1-yl)butanoate
  • Butyl 2-(4-cyanopiperidin-1-yl)pentanoate

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

butyl 2-(4-cyanopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-3-8-16-12(15)10-14-6-4-11(9-13)5-7-14/h11H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRSJYPMBDRMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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